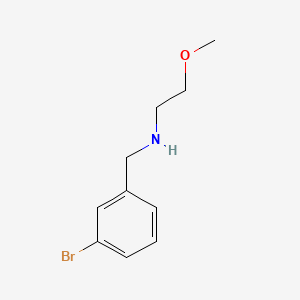

N-(3-bromobenzyl)-2-methoxyethanamine

Description

N-(3-Bromobenzyl)-2-methoxyethanamine is a synthetic amine derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a 2-methoxyethylamine side chain. The bromine substituent enhances electrophilic reactivity, while the methoxy group modulates lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-13-6-5-12-8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMVHDHOIJVYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-methoxyethanamine typically involves the reaction of 3-bromobenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a benzyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromobenzyl)-2-methoxyethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methoxyethanamine moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(3-bromobenzyl)-2-methoxyethanamine, differing in substituents, aromatic systems, or side chains:

Impact of Substituents on Properties

- Bromine : Enhances molecular weight (e.g., 195.26 g/mol in N-(2,3-dimethoxybenzyl)ethanamine; ) and reactivity in cross-coupling reactions.

- Methoxy Groups : Increase lipophilicity (logP) but may slow metabolism. For example, PCMEA’s methoxy group undergoes O-demethylation via CYP2B6 .

- Fluorine : In N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine, fluorine improves metabolic stability by resisting oxidative degradation .

Metabolic and Toxicological Profiles

Metabolism of Methoxyethanamine Derivatives

Toxicity Trends

Biological Activity

N-(3-bromobenzyl)-2-methoxyethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, observed effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H16BrN

- Molecular Weight : 246.16 g/mol

The compound features a bromobenzyl moiety, which is significant for its interaction with biological targets. The methoxyethanamine structure contributes to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters such as serotonin and dopamine.

Summary of Biological Activities

Research indicates that this compound exhibits several biological activities:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotection | Reduced oxidative stress in neurons | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Antidepressant Activity

A notable study demonstrated that administration of this compound in animal models resulted in a significant reduction in depressive-like behaviors. This effect was linked to increased serotonin levels in the brain, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI).

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress. This neuroprotective effect is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cytotoxicity Against Cancer Cells

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Case Studies

Case Study 1: Antidepressant Activity

- Objective : To evaluate the antidepressant effects of this compound.

- Method : Animal models were treated with varying doses of the compound.

- Findings : Significant reductions in depressive-like behaviors were observed, correlating with increased serotonin levels.

Case Study 2: Neuroprotection

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cultures were exposed to oxidative stress followed by treatment with the compound.

- Findings : Treated neurons exhibited reduced markers of oxidative damage compared to untreated controls, indicating protective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.